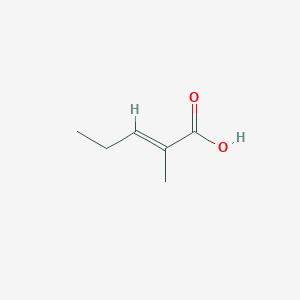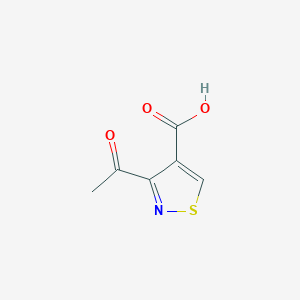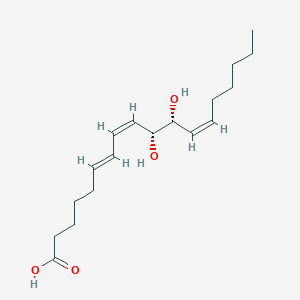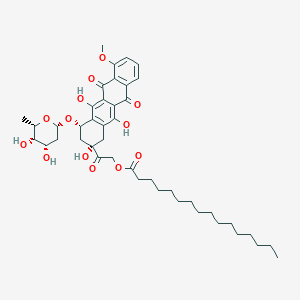
二臭化鉄
説明
Iron dibromide, also known by its chemical formula FeBr₂, is an inorganic compound composed of iron and bromine. It appears as a light yellow to orange crystalline solid at room temperature and is highly soluble in water . This compound is known for its high melting point of approximately 638 degrees Celsius and a boiling point of around 921 degrees Celsius . Iron dibromide is particularly interesting due to its distinctive properties and wide-ranging applications in various industries .
科学的研究の応用
Iron dibromide has several applications in scientific research, including:
Organic Synthesis: It acts as a catalyst in various reactions, contributing to the synthesis of several important organic compounds.
Polymerization Catalyst: Iron dibromide is used as a catalyst in polymerization reactions, particularly in Atom Transfer Radical Polymerization (ATRP).
Water Treatment: It is used in water treatment processes to remove impurities.
Chemical Analysis: Iron dibromide is utilized in chemical analysis and in ultra-high purity for certain crystal growth applications.
作用機序
Target of Action
Iron, in general, is an essential element for various physiological processes, including DNA metabolism, oxygen transport, and cellular energy generation . The primary site of action of iron is the erythrocyte . .
Mode of Action
It is required for cellular respiration and various biochemical processes that ensure the proper functioning of cells and organs in the human body, including the brain . Iron also plays an important role in the production of free radicals, which can be beneficial or harmful to cells under various conditions .
Biochemical Pathways
Iron is essential for the general vital functions of every cell, as well as for certain neuronal activities. Excessive iron levels promote oxidative stress and mitochondrial damage, leading to cell death, including neuronal death . Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Pharmacokinetics
Iron can be administered intravenously in the form of polynuclear iron (III)-hydroxide complexes with carbohydrate ligands or orally as iron (II) (ferrous) salts or iron (III) (ferric) complexes . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Result of Action
Iron in general is essential for the proper functioning of cells and organs in the human body, including the brain . Iron also plays an important role in the production of free radicals, which can be beneficial or harmful to cells under various conditions .
Action Environment
For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
生化学分析
Biochemical Properties
The biochemical properties of iron dibromide are not well-studied. Iron, a component of iron dibromide, plays a vital role in various biochemical reactions. Iron is essential for many physiological processes, including oxygen transport, DNA synthesis, electron transport, neurotransmitter biosynthesis, and myelin synthesis .
Cellular Effects
The cellular effects of iron dibromide are not well-documented. Iron, a component of iron dibromide, is known to have significant effects on various types of cells and cellular processes. Iron is involved in the transport of electrons in many ubiquitous metabolic processes such as respiration and photosynthesis, and is required as a co-factor of numerous enzymes .
Molecular Mechanism
The molecular mechanism of action of iron dibromide is not well-understood. Iron, a component of iron dibromide, is known to participate in various molecular mechanisms. Iron is involved in the transport of electrons in many metabolic processes such as respiration and photosynthesis, and is required as a co-factor of numerous enzymes .
Metabolic Pathways
The specific metabolic pathways that iron dibromide is involved in are not well-documented. Iron, a component of iron dibromide, is known to be involved in various metabolic pathways. Iron is essential for many physiological processes, including oxygen transport, DNA synthesis, electron transport, neurotransmitter biosynthesis, and myelin synthesis .
Transport and Distribution
The transport and distribution of iron dibromide within cells and tissues are not well-documented. Iron, a component of iron dibromide, is known to be transported and distributed within cells and tissues. Iron efflux from cells occurs through the transporter ferroportin .
Subcellular Localization
The subcellular localization of iron dibromide is not well-documented. Iron, a component of iron dibromide, is known to be localized in various subcellular compartments. Iron is essential for many physiological processes, and its subcellular localization can affect its activity or function .
準備方法
Iron dibromide is typically synthesized in a laboratory setting by reacting iron with bromine. This exothermic reaction results in the formation of iron dibromide and can be represented as follows: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ] This process must be carried out under specific conditions to ensure safety and efficiency due to the reactive nature of the elements involved .
In industrial settings, iron dibromide can also be produced by reacting iron powder with a methanol solution of concentrated hydrobromic acid. The reaction yields the methanol solvate [Fe(MeOH)₆]Br₂, which, when heated in a vacuum, gives pure iron dibromide .
化学反応の分析
Iron dibromide undergoes various types of chemical reactions, including:
Oxidation: Iron dibromide can be oxidized to form iron(III) bromide.
Reduction: It can be reduced back to elemental iron under certain conditions.
Substitution: Iron dibromide reacts with other halides to form mixed halide compounds.
Common reagents and conditions used in these reactions include hydrobromic acid, methanol, and bromine. Major products formed from these reactions include iron(III) bromide and mixed-valence species such as [FeBr₃Br₉]⁻ .
類似化合物との比較
Iron dibromide can be compared with other similar compounds such as:
- Iron(II) chloride (FeCl₂)
- Iron(II) fluoride (FeF₂)
- Iron(II) iodide (FeI₂)
- Manganese(II) bromide (MnBr₂)
- Cobalt(II) bromide (CoBr₂)
Iron dibromide is unique due to its specific reactivity with bromine and its applications in organic synthesis and polymerization reactions . While iron(II) chloride and iron(II) fluoride have similar structures, their reactivity and applications differ due to the nature of the halide ions involved .
特性
IUPAC Name |
iron(2+);dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCHYNMREWYSKH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeBr2, Br2Fe | |
| Record name | iron(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
| Record name | Ferrous bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-46-0 | |
| Record name | Ferrous bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron bromide (FeBr2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA3X054RBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)






